4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene
Overview
Description
“4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene” is a chemical compound with the molecular formula C14H9ClF4O . It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula C6H6 .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene” consists of a benzene ring with various substituents. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Aryl- and Alkylanilines : Research indicates the use of related fluoro and chloro compounds in the synthesis of aryl- and alkylanilines through photoheterolysis, showcasing the compound's utility in organic synthesis and the development of new chemical reactions (Fagnoni, Mella, & Albini, 1999).
Intermolecular Interactions in 1,2,4-Triazoles : Another study synthesized biologically active 1,2,4-triazole derivatives using fluoro and chloro derivatives, highlighting the compound's role in creating substances with potential intermolecular interactions useful for drug design and biological studies (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Iodination of Sterically Hindered Benzenes : The compound has been implicated in the selective iodination of benzene derivatives, indicating its utility in the derivatization of complex organic molecules, which is crucial for pharmaceuticals and advanced materials development (Stavber, Kralj, & Zupan, 2002).
Environmental and Analytical Chemistry
Anaerobic Transformation of Phenol : The use of fluorophenols in studying the transformation of phenol to benzoate by anaerobic consortia provides insights into environmental biodegradation processes and pollutant remediation strategies (Genthner, Townsend, & Chapman, 1989).
Dielectric Relaxation Studies : Investigations into the dielectric relaxation and dipole moment of hydrogen-bonded complexes reveal the compound's importance in understanding the fundamental physical chemistry relevant to material sciences and electronic applications (Basha, Khan, Muzammil, & Fasiuddin, 2022).
Material Science and Polymer Chemistry
High Molecular Weight Polyphenyleneethynylenes : Research into the polymerization reactions utilizing fluoro and chloro derivatives highlights their use in creating novel polymeric materials with potential applications in electronics, optics, and as functional coatings (Kloppenburg, Jones, & Bunz, 1999).
Catalysis and Oxidation Processes : Studies on the catalytic activity of complexes derived from fluoro and chloro compounds for oxidation reactions underscore their significance in chemical manufacturing and environmental applications, such as pollution control and the synthesis of fine chemicals (Roy & Manassero, 2010).
properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-8-9-5-6-13(11(16)7-9)17-12-4-2-1-3-10(12)15/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFMKZAKGYXTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-fluoro-1-(2-fluorophenoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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